molecular formula C10H7ClF4O2 B14021436 Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate

Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B14021436
M. Wt: 270.61 g/mol
InChI Key: LOJWFZRHUXYIHL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate (CAS 1805034-32-5) is a high-value fluorinated benzoate ester serving as a critical building block in synthetic organic chemistry, particularly in the research and development of novel pharmaceutical and agrochemical compounds . Its molecular structure, featuring chloro, fluoro, and trifluoromethyl substituents on the aromatic ring, is engineered to enhance reactivity and selectivity in key transformations such as cross-coupling reactions and nucleophilic aromatic substitutions . The ethyl ester functional group improves solubility in organic solvents, thereby facilitating further derivatization and downstream synthesis . This compound is especially valued for its role in constructing complex molecules containing trifluoromethyl motifs, which are increasingly important in drug discovery due to their ability to improve metabolic stability, bioavailability, and lipophilicity . Research into analogous compounds demonstrates the significant potential of such trifluoromethyl-substituted benzoic acid derivatives in developing new antimicrobial agents . These derivatives have shown promising activity as inhibitors of bacterial RNA polymerase, a novel mechanism for addressing antibiotic-resistant pathogens . This compound is supplied with high purity grades to ensure reproducibility and reliability in both research and industrial-scale processes . Specifications: • CAS Number: 1805034-32-5 • Molecular Formula: C10H7ClF4O2 • Molecular Weight: 270.61 g/mol • Purity: ≥97% (Refer to Certificate of Analysis for specific batch data) Pricing & Availability:

Properties

Molecular Formula

C10H7ClF4O2

Molecular Weight

270.61 g/mol

IUPAC Name

ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7ClF4O2/c1-2-17-9(16)6-3-5(11)4-7(8(6)12)10(13,14)15/h3-4H,2H2,1H3

InChI Key

LOJWFZRHUXYIHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)F

Origin of Product

United States

Biological Activity

Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of multiple halogen substituents, which enhance its lipophilicity and biological activity. The molecular formula is C11H8ClF4O2C_{11}H_{8}ClF_{4}O_{2}, and it features a trifluoromethyl group that is known to improve binding affinity to biological targets by stabilizing transition states or altering electronic properties.

The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. The trifluoromethyl group enhances metabolic stability and bioavailability, potentially leading to improved efficacy in therapeutic applications. The compound may modulate enzyme activity, influencing physiological processes such as inflammation and microbial resistance.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. This compound has shown promise in inhibiting the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it could serve as a lead compound in the development of new antibacterial agents .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<100 nM
Escherichia coli<32 nM
Pseudomonas aeruginosa<100 nM

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its potential anti-inflammatory effects. Initial findings suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Anticancer Activity

Emerging studies indicate that this compound may possess anticancer properties. The presence of halogen substituents can enhance the interaction with cancer-related targets, potentially leading to apoptosis in cancer cells. However, further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against multidrug-resistant strains. Results demonstrated low nanomolar IC50 values, indicating strong inhibitory effects on bacterial growth .
  • Anti-inflammatory Mechanism : In vitro assays showed that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
  • Drug Development Potential : Researchers are exploring this compound as a precursor for novel drug formulations targeting specific enzymes involved in inflammatory pathways and bacterial resistance mechanisms .

Comparison with Similar Compounds

Positional Isomerism

  • Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8) swaps the chlorine and fluorine positions compared to the target compound.

Functional Group Variations

  • Boronate Ester Analogs (e.g., ethyl 5-chloro-2-fluoro-3-(dioxaborolan-2-yl)benzoate): The trifluoromethyl group is replaced with a boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions. The high predicted boiling point (417.1°C) suggests greater thermal stability than trifluoromethyl analogs .
  • Methoxy-Substituted Analogs (e.g., ethyl 5-chloro-2-fluoro-4-methoxybenzoate): The methoxy group at position 4 donates electrons via resonance, contrasting with the electron-withdrawing trifluoromethyl group.

Pharmaceutical Derivatives

  • The ethyl ester enhances lipophilicity, improving absorption compared to the parent carboxylic acid .

Physicochemical and Application Differences

  • Trifluoromethyl vs. Boronate Groups : The trifluoromethyl group increases lipid solubility and metabolic resistance, making it favorable in agrochemicals. Boronate esters, however, are pivotal in synthetic organic chemistry for C–C bond formation .
  • Halogen Positioning : Chlorine at position 5 (as in the target compound) may enhance para-directed electrophilic substitution, whereas fluorine at position 2 (ortho to ester) could sterically shield the carbonyl group, reducing hydrolysis rates .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate typically involves:

  • Introduction of the trifluoromethyl group onto a suitably substituted benzoic acid or benzoate precursor.
  • Selective halogenation to install chloro and fluoro substituents at precise positions on the aromatic ring.
  • Esterification of the benzoic acid intermediate to form the ethyl benzoate ester.

This sequence requires precise control of reaction conditions, reagents, and purification steps to ensure regioselectivity and high product purity.

Preparation of Key Intermediate: 2-Chloro-5-(trifluoromethyl)benzoic Acid

A critical intermediate in the synthesis is 2-chloro-5-(trifluoromethyl)benzoic acid, which can be prepared via lithiation and carboxylation steps as described in patent CN103012122A.

Stepwise procedure:

  • Lithiation:

    • p-Chlorobenzotrifluoride (p-chloro benzo trifluoride) is dissolved in an anhydrous organic solvent such as tetrahydrofuran (THF).
    • A tertiary amine base (e.g., N,N-diisopropylethylamine) is added.
    • tert-Butyllithium in hexane is added dropwise at low temperature (-80°C) under inert atmosphere to form the aryllithium intermediate (p-chloro benzo trifluoride lithium salt).
    • Stirring continues for ≥1 hour to ensure complete lithiation.
  • Carboxylation:

    • The aryllithium intermediate is slowly poured onto dry ice (solid CO₂) with stirring at 15-20°C.
    • The reaction mixture is stirred for 30-60 minutes to complete carboxylation.
    • After dry ice sublimation, the mixture is acidified with aqueous hydrochloric acid (3-8 mol/L) to pH 3-4.
    • Organic solvents are removed under reduced pressure.
  • Isolation and Purification:

    • Water is added to the residue, and the mixture is stirred at 5-10°C for 5-8 hours to precipitate the crude acid.
    • The solid is filtered, washed, and dried.
    • Recrystallization from hexane yields purified 2-chloro-5-(trifluoromethyl)benzoic acid with yields around 90.4% and purity >98.1% by HPLC.

Reaction Scheme Summary:

Step Reagents/Conditions Product Yield (%) Purity (%)
Lithiation p-Chlorobenzotrifluoride, tert-butyllithium, DIPEA, THF, -80°C Aryllithium intermediate - -
Carboxylation Dry ice, HCl acidification, 15-20°C 2-Chloro-5-(trifluoromethyl)benzoic acid (crude) ~90 >98
Recrystallization Hexane Purified acid - >98

Esterification to Form this compound

Following the preparation of the benzoic acid intermediate, esterification is conducted to install the ethyl ester functionality.

Typical esterification methods include:

  • Fischer Esterification: Reacting the benzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
  • Acid Chloride Route: Conversion of the benzoic acid to the corresponding acid chloride (using reagents like thionyl chloride or oxalyl chloride), followed by reaction with ethanol in the presence of a base such as pyridine.

The presence of chloro and fluoro substituents requires mild conditions to avoid side reactions or dehalogenation.

Alternative Synthetic Routes and Purification

Patent CN107954924A describes a method for preparing related fluoro-chloro-trifluoromethyl pyridines via direct fluorination using anhydrous hydrogen fluoride without catalysts, followed by amination and vacuum distillation purification. Although focused on pyridine derivatives, similar principles of direct fluorination and purification by vacuum distillation may be adapted for benzoate compounds to achieve high purity.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Key Reagents Yield (%) Purity (%) Notes
Lithiation tert-Butyllithium, DIPEA, THF, -80°C p-Chlorobenzotrifluoride - - Formation of aryllithium intermediate
Carboxylation Dry ice (CO₂), HCl acidification, 15-20°C Aryllithium intermediate ~90 >98 Formation of 2-chloro-5-(trifluoromethyl)benzoic acid
Recrystallization Hexane Crude benzoic acid - >98 Purification step
Esterification Acid chloride or Fischer esterification Benzoic acid, ethanol, acid catalyst - - Formation of ethyl benzoate ester
Fluorination/Fluoro substitution Direct fluorination or SNAr Fluorinating agents or fluoro-substituted precursors - - Introduction of fluoro substituent
Purification Vacuum distillation, recrystallization - - >98 Final product purification

Research Findings and Notes

  • The trifluoromethyl group significantly enhances the compound's chemical stability and biological activity.
  • Fluorine atoms increase lipophilicity and binding affinity in biological systems, making this compound useful in pharmaceutical research.
  • The use of tert-butyllithium for lithiation requires strict anhydrous and low-temperature conditions to prevent side reactions.
  • Acidification and controlled crystallization are critical for obtaining high purity and yield of the benzoic acid intermediate.
  • Esterification methods must be optimized to avoid degradation of sensitive substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate?

  • Methodological Answer : A typical approach involves esterification of the corresponding benzoic acid derivative with ethanol under acidic or catalytic conditions. For example, triflic acid anhydride (Tf2O) can activate intermediates in inert atmospheres (e.g., N2) to prevent side reactions . Alternative routes may use halogenated precursors, such as 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, followed by nucleophilic substitution or coupling reactions .

Q. How can the compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • <sup>1</sup>H/ <sup>19</sup>F NMR : The trifluoromethyl (-CF3) group shows a characteristic triplet in <sup>19</sup>F NMR (~-60 ppm), while aromatic protons appear as distinct multiplets in <sup>1</sup>H NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]<sup>+</sup> at m/z 246.081 (exact mass) .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O) appear near 1720 cm<sup>-1</sup> .

Q. What methods ensure purity during synthesis?

  • Methodological Answer :

  • Chromatography : Flash column chromatography using hexane/ethyl acetate gradients removes unreacted starting materials .
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures are effective solvents for recrystallization .
  • Analytical Standards : Compare retention times via HPLC against reference standards (e.g., structurally similar esters like ethyl 6-fluoroindole-2-carboxylate) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of the ester in nucleophilic acyl substitution?

  • Methodological Answer : The -Cl, -F, and -CF3 groups enhance electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines or alkoxides). Kinetic studies using analogues like ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate show a 3–5× rate increase compared to non-fluorinated esters . Computational modeling (DFT) can further elucidate electronic effects on transition states.

Q. What challenges arise in regioselective functionalization of the benzene ring?

  • Methodological Answer : Steric hindrance from -CF3 and electronic deactivation by -F/-Cl limit direct electrophilic substitution. Strategies include:

  • Directed Metalation : Use directing groups (e.g., iodo substituents) to enable cross-coupling reactions, as seen in ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate derivatives .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., -NH2) to enable selective halogenation .

Q. How to resolve contradictions in stability data under acidic conditions?

  • Methodological Answer : Discrepancies may stem from solvent polarity or trace impurities. Controlled studies should:

  • Vary pH : Test hydrolysis rates in buffered solutions (pH 1–7) at 25–80°C.
  • Monitor Degradation : Use <sup>19</sup>F NMR to track -CF3 stability and LC-MS to identify byproducts .
  • Compare Analogues : Stability trends in ethyl 2-(trifluoromethyl)benzoate (boiling point: 238°C ) suggest higher thermal resilience than non-fluorinated esters.

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Divergent solubility data (e.g., in DMSO vs. DMF) may arise from crystallization habits or impurities. Standardize measurements via:

  • Saturated Solutions : Measure solubility at equilibrium using gravimetric analysis.
  • Hansen Solubility Parameters : Compare with structurally similar esters (e.g., ethyl 4-cyanobenzoate, HSP δD = 18.5 MPa<sup>1/2</sup>) .

Experimental Design Considerations

Q. How to optimize reaction yields in large-scale syntheses?

  • Methodological Answer :

  • Inert Conditions : Use Schlenk-line techniques to exclude moisture/oxygen, critical for Tf2O-mediated reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance esterification efficiency.
  • Scale-Up Protocols : Adapt procedures from dibenzothiophenium triflate syntheses, which employ cryogenic cooling (-78°C) and slow reagent addition .

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